(r)-3-(p-Bromophenyl)-beta-alanine

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “®-3-(p-Bromophenyl)-beta-alanine” often involves bromination of porphyrins at the meso and β-positions . The course of these reactions depends on the conditions and the structure of the initial compounds .Molecular Structure Analysis

The molecular structure of “®-3-(p-Bromophenyl)-beta-alanine” can be analyzed using techniques such as X-ray structure and molecular-packing analysis .Chemical Reactions Analysis

The chemical reactions involving “®-3-(p-Bromophenyl)-beta-alanine” can be complex. For example, tris (4-bromophenyl)aminium hexachloroantimonate has been used to mediate regioselective intermolecular coupling reactions with a wide range of substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(p-Bromophenyl)-beta-alanine” can be analyzed using various techniques. For instance, TDDFT studies have been carried out on the effect of diprotonation on the UV–vis–NIR spectra of free-base tetraphenylporphyrin and tetrakis (p-aminophenyl)porphyrin .Scientific Research Applications

Antihypertensive Effects :

- A derivative, β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine, demonstrated significant long-acting antihypertensive effects in animal models. This compound was synthesized through various methods and evaluated for its pharmacological properties, indicating its potential in developing antihypertensive medications (Crooij & Eliaers, 1969).

Photoaffinity Reagents :

- The compound has been utilized in the preparation of carbene-yielding amino acids for peptide photoaffinity reagents. This application is particularly relevant in biochemical studies involving the labeling and study of biological molecules, demonstrating its versatility in research applications (Shih & Bayley, 1985).

Cyclic Peptides and Conjugates :

- Derivatives of (R)-3-(p-Bromophenyl)-beta-alanine, such as N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), have been synthesized for use in solid-phase peptide synthesis. This allows the introduction of a side-chain bromoacetyl group in peptide sequences, which is crucial for creating cyclic peptides, peptide conjugates, and polymers with potential therapeutic applications (Inman et al., 1991).

Anticancer Research :

- A novel bromophenol derivative, 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102), showed promising anticancer activities, particularly against lung cancer cells. The compound induced cell cycle arrest and apoptosis in cancer cells via ROS-mediated pathways, highlighting its potential in developing new anticancer therapeutics (Guo et al., 2018).

Chromatography and Chemical Analysis :

- 3-Substituted-(R,S)-beta-alanine derivatives, including (R)-3-(p-Bromophenyl)-beta-alanine, have been successfully separated and analyzed using high-performance liquid chromatography, demonstrating the compound's relevance in analytical chemistry for substance identification and purity assessment (Chen, Qiu, & Xu, 2005).

properties

IUPAC Name |

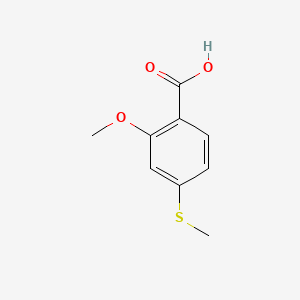

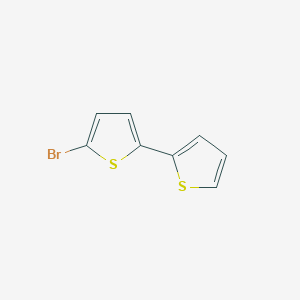

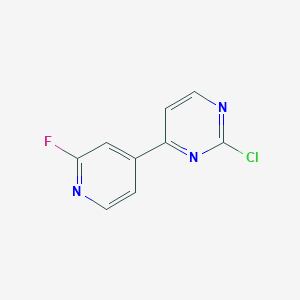

(3R)-3-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUYDUXPMAYMJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352360 | |

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479074-63-0 | |

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479074-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)